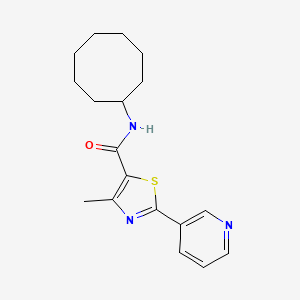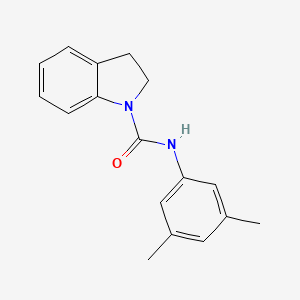
N-(3,5-dimethylphenyl)-1-indolinecarboxamide
説明
N-(3,5-dimethylphenyl)-1-indolinecarboxamide, also known as CLQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a tool for studying cellular processes and as a potential treatment for certain diseases. In
科学的研究の応用
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been used extensively in scientific research as a tool for studying cellular processes. It has been shown to inhibit autophagy, a process by which cells break down and recycle damaged or unwanted components. This inhibition has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-1-indolinecarboxamide involves its ability to inhibit the activity of the protein kinase ULK1, which is a key regulator of autophagy. By inhibiting ULK1, N-(3,5-dimethylphenyl)-1-indolinecarboxamide prevents the initiation of autophagy and promotes the accumulation of damaged cellular components. This accumulation can lead to cell death in certain circumstances, making N-(3,5-dimethylphenyl)-1-indolinecarboxamide a potential tool for inducing cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-indolinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting autophagy, it has been shown to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential therapeutic applications in a variety of diseases.
実験室実験の利点と制限
One of the main advantages of N-(3,5-dimethylphenyl)-1-indolinecarboxamide for laboratory experiments is its relatively simple synthesis method. This makes it easy to produce in large quantities for use in experiments. Additionally, its ability to inhibit autophagy makes it a useful tool for studying cellular processes. However, one limitation of N-(3,5-dimethylphenyl)-1-indolinecarboxamide is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(3,5-dimethylphenyl)-1-indolinecarboxamide. One area of interest is its potential therapeutic applications in cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to determine the optimal dosages for use in experiments. Finally, there is potential for the development of new compounds based on N-(3,5-dimethylphenyl)-1-indolinecarboxamide that may have improved efficacy and fewer side effects.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-13(2)11-15(10-12)18-17(20)19-8-7-14-5-3-4-6-16(14)19/h3-6,9-11H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZLQZNLUTHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



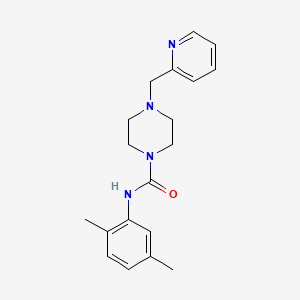
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
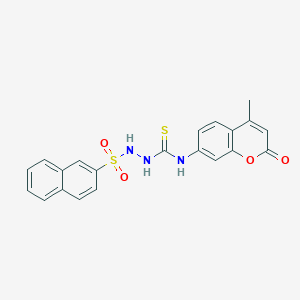


![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)
![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4646512.png)
![2-[(2-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4646518.png)
![3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4646525.png)
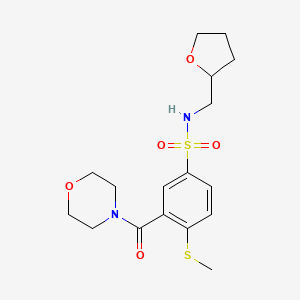
![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4646540.png)
![2-chloro-6-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4646547.png)
